molecular formula C18H14ClN3O2S B2485165 N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide CAS No. 1203072-19-8

N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

Cat. No.: B2485165
CAS No.: 1203072-19-8
M. Wt: 371.84
InChI Key: XVVMSIUHYSBSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide derivatives have been synthesized and investigated for their potential anticancer activities. Studies have shown that certain derivatives exhibit significant inhibitory activity against various cancer cell lines. These compounds have been synthesized through reactions involving specific reagents and characterized using various spectroscopic methods to determine their molecular structures, which are crucial for understanding their biological activities (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

Research into this compound derivatives has also extended to evaluating their antimicrobial properties. Certain derivatives have been synthesized and tested for their effectiveness against pathogenic bacteria and fungi, showing moderate activity in some cases. This suggests potential applications in developing new antimicrobial agents (Sah et al., 2014).

Chemical Structure and Analysis

In-depth structural analysis of this compound derivatives has been performed using various techniques such as FT-IR, NMR, and mass spectrometry. These studies provide valuable insights into the molecular configurations and potential reactivity of these compounds, facilitating further research and application development (Polo-Cuadrado et al., 2021).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-11(23)12-5-7-14(8-6-12)20-17(24)16-10-25-18(22-16)21-15-4-2-3-13(19)9-15/h2-10H,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVMSIUHYSBSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.